
4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine” has a molecular formula of C14H20ClNO5S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 349.83 . It contains a sulfonyl group attached to a morpholine ring, which is further substituted with a 4-chloro-2,5-dimethoxyphenyl group .Aplicaciones Científicas De Investigación
- Medicinal Chemistry and Drug Development Anticancer Potential: CDM has been investigated for its potential as an anticancer agent. Researchers have explored its effects on tumor cell growth inhibition and apoptosis induction. Targeting Kinases: CDM may inhibit specific kinases involved in cell signaling pathways. These kinases play crucial roles in diseases like cancer, making CDM a promising candidate for drug development.
- Sulfonylation Reactions : CDM serves as a sulfonylating agent, allowing chemists to introduce sulfonyl groups into various organic molecules. This reactivity is valuable in synthetic chemistry .
- Functional Group Transformations: Researchers have used CDM to modify functional groups in complex molecules, enabling the creation of novel compounds.
- Materials Science and Polymer Chemistry Polymer Modification: CDM has been employed in modifying polymers, enhancing their properties such as solubility, stability, and mechanical strength. Cross-Linking Agents: In polymerization processes, CDM acts as a cross-linking agent, leading to improved material properties.
- Biological Studies and Enzyme Inhibition Enzyme Inhibitors: CDM has demonstrated inhibitory effects on certain enzymes. Researchers have explored its potential as an enzyme inhibitor in biochemical assays. Protein Kinase Inhibition: Due to its kinase-targeting properties, CDM may be useful in studying protein kinases and their roles in cellular processes.
- Pharmacology and Toxicology Metabolism Studies: Scientists have investigated CDM’s metabolism in animal models to understand its pharmacokinetics and potential toxicity. Safety Assessment: Toxicological studies have evaluated CDM’s safety profile, providing insights for future applications.
- Agrochemical Research Pesticide Development: CDM’s chemical structure suggests potential as a pesticide or herbicide. Researchers have explored its effects on pests and weeds.
Organic Synthesis and Chemical Reactions
Propiedades
IUPAC Name |
4-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO5S/c1-9-7-16(8-10(2)21-9)22(17,18)14-6-12(19-3)11(15)5-13(14)20-4/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNMNVPYYXSBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983075.png)

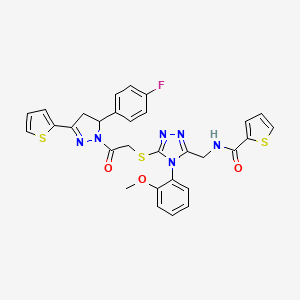
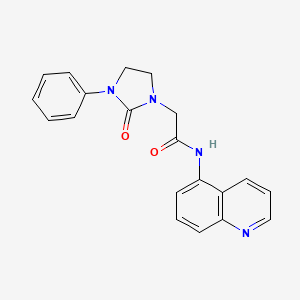
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2983082.png)
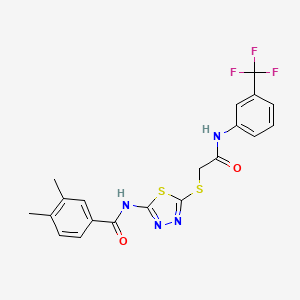

![N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2983086.png)
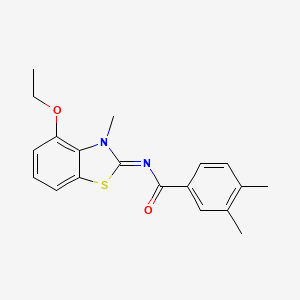
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2983090.png)
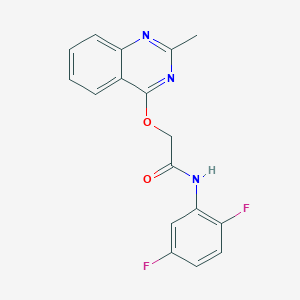
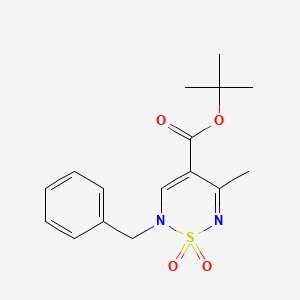
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2983096.png)
![6,8-Dibromo-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2983097.png)